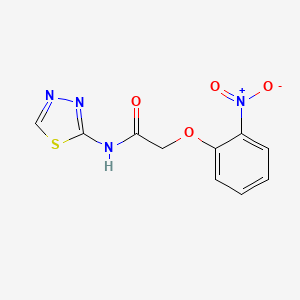

2-(2-nitrophenoxy)-N-1,3,4-thiadiazol-2-ylacetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-nitrophenoxy)-N-1,3,4-thiadiazol-2-ylacetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the thiadiazole family and has been synthesized using different methods.

科学研究应用

Antiviral Agent Development

The compound has been explored for its potential as an antiviral agent. Researchers have designed and synthesized derivatives of 2-(2-nitrophenoxy)-N-1,3,4-thiadiazol-2-ylacetamide to target deubiquitinase (DUB) enzymes in viruses such as Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2 . DUB inhibition is a promising approach for antiviral drug development, and the compound’s derivatives have shown strong antiviral activities with IC50 values indicating their potency .

Molecular Docking Studies

Molecular docking studies have been conducted with this compound to understand its interaction with viral enzymes. These studies help in predicting the binding affinities and modes of action, which are crucial for designing effective antiviral agents . The compound’s ability to fulfill the pharmacophoric features of DUB inhibitors makes it a valuable candidate for further optimization in antiviral therapy .

Structure-Activity Relationship (SAR) Analysis

The compound serves as a base structure for SAR analysis, which helps in understanding the relationship between the chemical structure of a compound and its biological activity. This analysis is essential for medicinal chemists to optimize the compound’s structure to enhance its antiviral efficacy .

In Vitro Antiviral Screening

In vitro antiviral screening of the compound’s derivatives has been performed to evaluate their effectiveness against various viruses. The screening results provide insights into the compound’s potential as a lead structure for developing new antiviral drugs .

ADMET and Toxicity Studies

The compound has been subjected to in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and toxicity studies. These studies predict the drug-like properties and potential toxic effects, which are critical for preclinical drug development .

Pharmacophoric Feature Fulfillment

The compound and its derivatives have been analyzed for their ability to fulfill the basic pharmacophoric features required for DUB inhibitors. This analysis aids in the rational design of new compounds with improved antiviral properties .

Drug Design and Optimization

The compound is used in drug design and optimization processes. By understanding its interaction with viral enzymes and its pharmacokinetic properties, researchers can modify the compound to improve its efficacy and reduce potential side effects .

Viral Enzyme Inhibition Research

Research on the compound’s ability to inhibit viral enzymes is ongoing. This research contributes to the broader field of antiviral drug discovery, where new therapeutic strategies are being explored to combat viral infections .

作用机制

Target of Action

The primary target of 2-(2-nitrophenoxy)-N-1,3,4-thiadiazol-2-ylacetamide is FKBP1A (FK506-binding protein 1A, 12 kDa) . FKBP1A is a protein that plays a crucial role in the regulation of several cellular processes, including protein folding and trafficking, and it is also involved in the regulation of the mTOR pathway .

Mode of Action

2-(2-nitrophenoxy)-N-1,3,4-thiadiazol-2-ylacetamide interacts with its target FKBP1A in a competitive and reversible manner . This interaction leads to the suppression of autophagy via the mTOR pathway . It inhibits both LPS- and oxLDL-induced autophagy in HUVECs, increases TIA1 phosphorylation, and reduces autophagosomes number .

Biochemical Pathways

The compound affects the mTOR signaling pathway . The mTOR pathway is a central regulator of cell metabolism, growth, proliferation, and survival. By suppressing autophagy, the compound can influence these cellular processes.

Pharmacokinetics

It is reported to bebrain permeant , suggesting it can cross the blood-brain barrier, which is crucial for drugs targeting brain diseases. More research is needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The molecular and cellular effects of the compound’s action include the reduction of autophagy and the increase in TIA1 phosphorylation . It also lowers amyloid-β deposition in an AβPP/PS1 transgenic mouse model of Alzheimer’s disease and alleviates memory deficits .

属性

IUPAC Name |

2-(2-nitrophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O4S/c15-9(12-10-13-11-6-19-10)5-18-8-4-2-1-3-7(8)14(16)17/h1-4,6H,5H2,(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFJMRYHHRCJIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=NN=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(3-cyclopropyl-5-isoxazolyl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5664918.png)

![2-({[(3,4-dimethylphenoxy)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5664922.png)

![3-[3-cyclopentyl-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-1,2,4-triazol-5-yl]-2-(methylthio)pyridine](/img/structure/B5664937.png)

![N-(2-ethoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5664947.png)

![1-acetyl-N-[3-(4-morpholinyl)propyl]-5-indolinesulfonamide](/img/structure/B5664970.png)

![N-[(1-tert-butyl-5-oxopyrrolidin-3-yl)methyl]-N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B5664981.png)

![(4-cyclopentyl-3-oxopiperazin-1-yl)[4-(methylthio)phenyl]acetic acid](/img/structure/B5664994.png)

![1-{[1-(ethoxyacetyl)piperidin-4-yl]carbonyl}-3-methyl-3-phenylpiperidine](/img/structure/B5665002.png)

![8-(6-quinolinylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5665008.png)

![2,7-dimethyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5665010.png)

![N-[3-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B5665014.png)

![[3-(2-phenoxyethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]methanol](/img/structure/B5665016.png)